molecular formula C18H20N2O B2797537 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637745-30-3

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2797537
CAS No.: 637745-30-3
M. Wt: 280.371
InChI Key: YKRCWFPMPVAHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by a bicyclic aromatic core with methyl groups at positions 5 and 4. For instance, substituents like alkyl chains, aryl ethers, and heterocyclic groups are known to modulate electronic properties, solubility, and biological activity .

Properties

IUPAC Name

5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRCWFPMPVAHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves the condensation of ortho-phenylenediamine with 2-(2-methylphenoxy)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole undergoes various chemical reactions due to the presence of benzene and imidazole rings. Common reactions include:

Scientific Research Applications

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities .

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity : The 3-methylbenzyl substituent in compound 5b () demonstrates potent antifungal and antibacterial activity, likely due to enhanced lipophilicity and membrane penetration. In contrast, the Silver(I)-NHC complex derived from a related 5,6-dimethylbenzo[d]imidazole ligand () shows enhanced antibacterial effects, suggesting metal coordination amplifies activity .

Physicochemical and Electronic Properties

  • Steric Effects : The 5,6-dimethyl groups introduce steric hindrance, which may limit binding to flat active sites but improve selectivity in halogen-bonding applications .
  • Stability : Bromine or chlorine substituents (e.g., ) could enhance oxidative stability but may reduce solubility in aqueous environments.

Critical Notes

Metal Complexation Effects: Biological activity in Silver(I)-NHC complexes () cannot be directly attributed to the ligand alone; the metal center plays a critical role in antimicrobial mechanisms .

Testing Variability: Differences in methodologies (e.g., CLSI standards in vs. non-standardized assays) complicate cross-study comparisons of antimicrobial potency .

Synthetic Feasibility : While alkylation strategies are well-established (e.g., ), the synthesis of o-tolyloxyethyl derivatives may require optimization for regioselectivity and purity.

Biological Activity

5,6-Dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O
  • Molecular Weight : 246.32 g/mol

Research indicates that compounds in the benzimidazole class can interact with various biological targets, leading to significant cellular effects. The mechanisms by which this compound exerts its biological activity include:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on key kinases involved in cancer progression, such as EGFR and mTOR .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by upregulating pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

Biological Activity Data

A summary of biological assays conducted on related compounds is presented below:

CompoundCell LineIC50 (μM)Mechanism
6hHepG29.45Induces apoptosis via caspase activation
6iMCF-710.21Inhibits mTOR, leading to cell cycle arrest
6cHCT-1167.82Multi-target kinase inhibition

Study 1: Cytotoxicity Analysis

A study evaluated the cytotoxic effects of several benzimidazole derivatives against different cancer cell lines. The results indicated that:

  • Compounds exhibited IC50 values ranging from 7.82 to 21.48 μM across various cell lines, demonstrating promising anticancer activity.
  • The most potent compounds (6h and 6i) showed significant inhibition of cancer cell proliferation, comparable to established chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by these compounds:

  • The lead compound (6i) was found to induce cell cycle arrest at the G1 phase, contributing to its anticancer properties.
  • Molecular docking studies revealed strong binding interactions with target enzymes, suggesting a multi-targeted approach in inhibiting cancer cell growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.